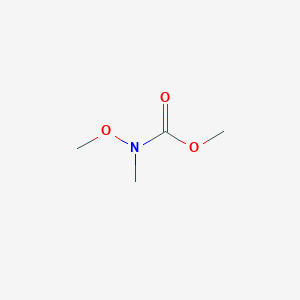

Methyl methoxy(methyl)carbamate

Description

Methyl methoxy(methyl)carbamate is a carbamate derivative characterized by a carbamate functional group where the nitrogen atom is substituted with both a methyl and a methoxy group. Carbamates are widely studied due to their applications in pharmaceuticals, agrochemicals, and polymer chemistry. This compound’s structure—O-methyl N-methoxy-N-methylcarbamate—confers unique electronic and steric properties, influencing its reactivity, stability, and interactions in synthetic pathways .

Properties

IUPAC Name |

methyl N-(methoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-7-3-5-4(6)8-2/h3H2,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKBNRYIYZIRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503935 | |

| Record name | Methyl (methoxymethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153654-07-0 | |

| Record name | Methyl (methoxymethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . The reaction is as follows:

CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3

Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . The reaction conditions typically require a catalyst and are carried out at elevated temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems with solid catalysts to enhance efficiency and reduce environmental impact . The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower toxicity compared to traditional methods involving phosgene .

Chemical Reactions Analysis

Types of Reactions

Methyl methoxy(methyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce methanol and carbamic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and nucleophiles such as amines . Reaction conditions vary depending on the desired product but often involve mild temperatures and pressures to maintain the integrity of the carbamate group .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrolysis yields methanol and carbamic acid derivatives, while substitution reactions can produce a variety of carbamate esters .

Scientific Research Applications

Methyl methoxy(methyl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl methoxy(methyl)carbamate involves the reversible carbamylation of enzymes such as acetylcholinesterase . This process inhibits the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at synaptic junctions, which can affect nerve signal transmission . The compound’s ability to penetrate cell membranes and its stability make it effective in various applications .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups : Methyl and methoxy substituents (e.g., in benzyl(2-hydroxyphenyl)carbamate derivatives) enhance enantioselectivity in asymmetric synthesis (77–88% yields, 95–99% ee) .

- Aromatic vs. Aliphatic Substituents : Thiophene/furan analogs () exhibit distinct NMR shifts (e.g., δH 2.50–3.64 ppm for methoxy groups) due to electronic effects, whereas aliphatic carbamates (e.g., tert-butyl derivatives in ) show simpler splitting patterns .

Stability and Decomposition

- Methyl (2,2-dimethoxyethyl)carbamate remains stable under standard storage but may decompose under extreme conditions (e.g., high heat, strong acids/bases) .

- Ethyl carbamate decomposes at elevated temperatures, releasing carcinogenic byproducts like ethylamine .

Analytical and Physicochemical Properties

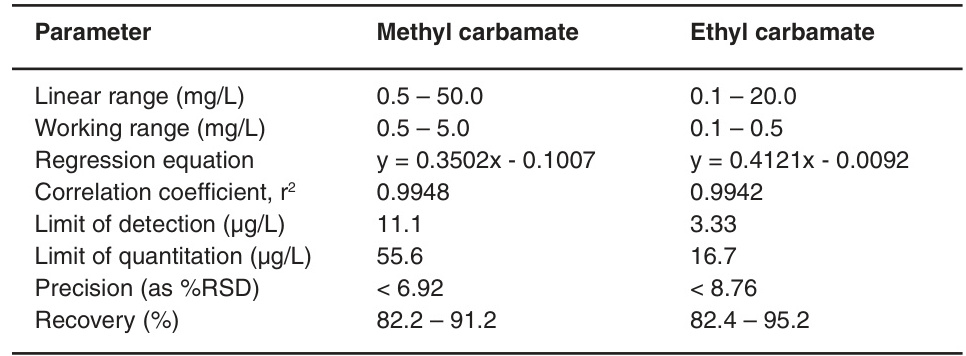

Table 1: Analytical Parameters of Selected Carbamates

Notes:

- Methyl carbamate exhibits lower detection sensitivity compared to ethyl carbamate due to its higher polarity .

- Thiophene/furan derivatives display distinct ¹H NMR signals for methoxy and methyl groups, aiding structural confirmation .

Toxicological and Regulatory Profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl Methoxy(methyl)carbamate, and how are its structural features validated?

- Synthetic Routes : Common methods involve carbamate protection strategies, such as reacting amines with chloroformates or using tert-butyl carbamate intermediates under reflux conditions. For example, tert-butyl carbamate derivatives are synthesized via reactions with methoxy groups under acidic or basic conditions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and carbamate moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Hazard Classification : Classified under GHS as "Warning" (H302, H315, H319, H335), indicating toxicity if ingested, skin irritation, and respiratory sensitivity. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Follow institutional guidelines for waste disposal .

Q. How can researchers determine the physicochemical properties of this compound?

- Solubility : Experimental methods include shake-flask techniques with HPLC quantification. Predicted log S values range from -1.92 (Ali) to -0.75 (SILICOS-IT), suggesting moderate solubility in polar solvents .

- Log P : Use reversed-phase chromatography or computational tools like ChemAxon to estimate hydrophobicity, critical for bioavailability studies .

Q. What preliminary assays are used to assess toxicity and mutagenicity?

- Ames Test : Negative results in Salmonella indicate low bacterial mutagenicity but require validation in eukaryotic models (e.g., Drosophila) due to potential metabolic differences .

- In Vivo Studies : Rodent models (rats/mice) evaluate carcinogenicity, with species-specific outcomes necessitating dose-response meta-analyses .

Advanced Research Questions

Q. How should researchers resolve contradictions in mutagenicity data between bacterial and eukaryotic models?

- Methodological Considerations :

- Compare metabolic activation systems (e.g., S9 liver fractions) in bacterial vs. mammalian assays.

- Conduct dose-response studies in Drosophila or human cell lines to assess DNA adduct formation .

Q. What strategies optimize demethylation or functionalization of the methoxy group?

- Reaction Optimization :

| Condition | Reagent | Temperature | Yield | Application | Source |

|---|---|---|---|---|---|

| Demethylation | 6M HCl | Reflux | 90% | Precursor for amides | |

| Oxidation | KMnO₄/H₂SO₄ | 0–25°C | 75–85% | Ketone synthesis |

- Analytical Validation : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products .

Q. How can metabolic pathways of this compound be elucidated?

- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I metabolites (e.g., hydroxylation, demethylation).

- LC-MS/MS : Quantify metabolites and correlate with toxicity endpoints. Compare metabolic stability across species .

Q. What structural analogs of this compound are under investigation, and how do they inform SAR?

- Key Analogs :

| Compound | Structural Modification | Bioactivity Insight |

|---|---|---|

| tert-Butyl carbamate derivatives | Bulky tert-butyl group | Enhanced metabolic stability |

| Benzyl-protected carbamates | Aromatic substitution | Improved receptor binding |

- SAR Strategies : Systematically vary substituents on the carbamate and methoxy groups to map steric and electronic effects on activity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.